molecular formula C15H17NO4 B5913790 isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate

isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate

Cat. No. B5913790
M. Wt: 275.30 g/mol
InChI Key: MSTJZWBXUGDFTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate, also known as IQA, is a chemical compound that has been extensively studied for its potential use in scientific research. IQA has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers investigating various aspects of cellular signaling pathways and disease mechanisms.

Mechanism of Action

The mechanism of action of isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate involves the inhibition of protein kinase activity through binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its target proteins, leading to downstream effects on cellular signaling pathways.
Biochemical and physiological effects:
isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has been found to have a range of biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of neuroinflammation. These effects have been attributed to the inhibition of protein kinase activity and downstream effects on cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate in lab experiments is its selectivity for certain kinases, which allows for targeted inhibition of specific signaling pathways. However, isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

For research on isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate could include further studies of its selectivity for specific kinases, as well as investigations into its potential use as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, research could focus on developing more soluble forms of isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate for use in aqueous solutions.

Synthesis Methods

The synthesis of isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate involves the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with isobutyl chloroacetate in the presence of a base catalyst. This reaction produces isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate as a white crystalline solid, which can be purified through recrystallization.

Scientific Research Applications

Isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has been used in a variety of scientific research applications, including studies of protein kinase signaling pathways, cancer cell proliferation, and neurodegenerative diseases. isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has been found to inhibit the activity of protein kinases, which play a critical role in many cellular processes, including cell growth and proliferation. This inhibition has been shown to be selective for certain kinases, making isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate a potentially valuable tool for studying specific signaling pathways.

properties

IUPAC Name

2-methylpropyl 2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-9(2)8-20-13(17)7-11-14(18)10-5-3-4-6-12(10)16-15(11)19/h3-6,9H,7-8H2,1-2H3,(H2,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTJZWBXUGDFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CC1=C(C2=CC=CC=C2NC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid isobutyl ester

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